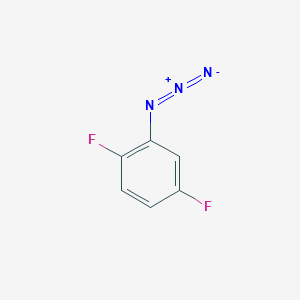

2-Azido-1,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-1,4-difluorobenzene, also known as ADIBF, is a complex organic compound with unique physical and chemical properties. It is used in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2-Azido-1,4-difluorobenzene involves several steps. One method involves the diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction . Another method involves the cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

The molecular structure of 2-Azido-1,4-difluorobenzene is characterized by the presence of azide and difluorobenzene groups. The azide group is versatile and can be used for site-specific labeling and functionalization of RNA to probe its biology . The difluorobenzene group contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis

2-Azido-1,4-difluorobenzene participates in various chemical reactions. For instance, it is used in the synthesis of RNA with internal 2′-azido modifications . It is also involved in the diazo-transfer reaction using ADMP .Physical And Chemical Properties Analysis

2-Azido-1,4-difluorobenzene is a complex organic compound with unique physical and chemical properties. It is safe and stable crystalline . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications

Fluorine NMR Spectroscopy in Low Magnetic Fields

Researchers have explored the application of low-field nuclear magnetic resonance (NMR) spectroscopy using permanent magnets. 2-Azido-1,4-difluorobenzene, due to its unique fluorine environment, provides valuable insights into chemical structures and spin systems at low magnetic field strengths. This technique complements traditional high-field NMR studies .

Organic Solar Cells (OSCs)

The low boiling point (88.8 °C) of 2-azido-1,4-difluorobenzene makes it an ideal additive for optimizing the morphology of active layers in OSCs. By enhancing intermolecular π–π stacking, it improves charge transport and overall device performance .

Mechanism of Action

Target of Action

The primary target of 2-Azido-1,4-difluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of 2-Azido-1,4-difluorobenzene with its target involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of 2-Azido-1,4-difluorobenzene affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The molecular effect of 2-Azido-1,4-difluorobenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to changes in the chemical composition of the cell, potentially affecting various cellular processes.

properties

IUPAC Name |

2-azido-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCFNZDTNYIEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,4-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)